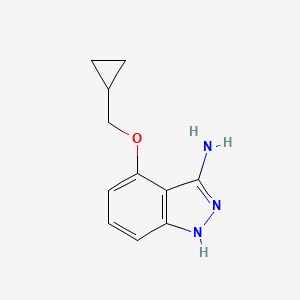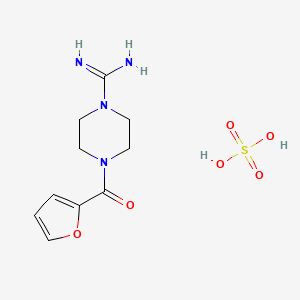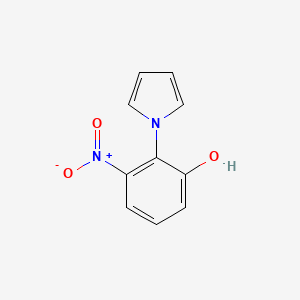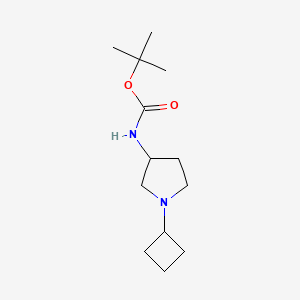
1h-Indazol-3-amine,4-(cyclopropylmethoxy)-
Descripción general
Descripción
1h-Indazol-3-amine,4-(cyclopropylmethoxy)- is a nitrogen-containing heterocyclic compound. Indazole derivatives, including this compound, have gained significant attention due to their diverse biological activities, such as anti-tumor, anti-inflammatory, anti-bacterial, anti-diabetic, and anti-osteoporosis properties . The compound’s unique structure, which includes a cyclopropylmethoxy group, contributes to its distinct chemical and biological characteristics.
Métodos De Preparación
The synthesis of 1h-Indazol-3-amine,4-(cyclopropylmethoxy)- typically involves several steps. One common method includes the following steps :
Formation of the Indazole Core: The indazole core can be synthesized through transition metal-catalyzed reactions, reductive cyclization reactions, or metal-free reactions involving azidobenzaldehydes and amines.
Introduction of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the indazole core is replaced by the cyclopropylmethoxy group under basic conditions.
Industrial production methods often involve optimizing these synthetic routes to improve yield and reduce costs. This may include using more efficient catalysts, optimizing reaction conditions, and scaling up the reactions.
Análisis De Reacciones Químicas
1h-Indazol-3-amine,4-(cyclopropylmethoxy)- undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the cyclopropylmethoxy group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1h-Indazol-3-amine,4-(cyclopropylmethoxy)- has a wide range of scientific research applications :
Chemistry: The compound is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: It is studied for its interactions with various biological targets, including enzymes and receptors.
Industry: It is used in the development of new pharmaceuticals and agrochemicals due to its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 1h-Indazol-3-amine,4-(cyclopropylmethoxy)- involves its interaction with specific molecular targets and pathways :
Comparación Con Compuestos Similares
1h-Indazol-3-amine,4-(cyclopropylmethoxy)- can be compared with other indazole derivatives :
1h-Indazol-3-amine: This compound lacks the cyclopropylmethoxy group, which may result in different biological activities and chemical properties.
4-(Methoxy)-1h-Indazol-3-amine: The presence of a methoxy group instead of a cyclopropylmethoxy group can lead to variations in its biological activity and reactivity.
6-(3-Methoxyphenyl)-1h-Indazol-3-amine: This derivative has shown promise as an FGFR1 inhibitor, highlighting the importance of specific substituents in determining biological activity.
The uniqueness of 1h-Indazol-3-amine,4-(cyclopropylmethoxy)- lies in its specific substituent, which contributes to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-(cyclopropylmethoxy)-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-11-10-8(13-14-11)2-1-3-9(10)15-6-7-4-5-7/h1-3,7H,4-6H2,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAUXUSXXZRCIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC3=C2C(=NN3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B1406801.png)
![1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1406805.png)
![Ethyl 4-[(2-chlorobenzyl)amino]-butanoate hydrochloride](/img/structure/B1406807.png)
![1-[5-(4-Fluorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1406809.png)
![(2-([1-Ethyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]methoxy)ethyl)amine hydrochloride](/img/structure/B1406810.png)
![[2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride](/img/structure/B1406811.png)
![1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride](/img/structure/B1406812.png)



![7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B1406819.png)
![Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1406820.png)
![1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1406823.png)
![[1-(Tetrahydrofuran-3-yl)cyclopropyl]amine hydrochloride](/img/structure/B1406824.png)
